5-Bromo-2-fluoro-4-iodobenzotrifluoride
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Overview
Description
5-Bromo-2-fluoro-4-iodobenzotrifluoride is an organic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 5-Bromo-2-fluoro-4-iodobenzotrifluoride typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The industrial production of this compound may involve similar coupling reactions, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-fluoro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-fluoro-4-iodobenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-iodobenzotrifluoride involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism allows the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
5-Bromo-2-fluoro-4-iodobenzotrifluoride can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound lacks the iodine and trifluoromethyl groups, making it less versatile in certain reactions.
4-Bromobenzotrifluoride: This compound lacks the fluorine and iodine groups, which may limit its reactivity in specific applications.
3-Bromo-4-fluorobenzotrifluoride: This compound has a different substitution pattern, affecting its chemical properties and reactivity.
The presence of multiple halogen atoms and the trifluoromethyl group in this compound makes it unique and highly reactive, allowing it to participate in a broader range of chemical reactions.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-iodo-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJIJIAUDYNURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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